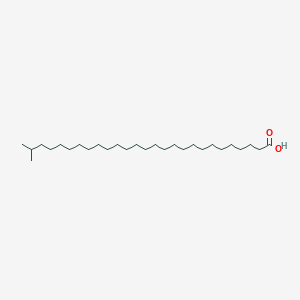![molecular formula C10H12N6O2 B1237895 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol is an organic compound that features a phenolic group, an ethoxy group, and a tetrazole ring
Preparation Methods
The synthesis of 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol involves multiple steps. One common method starts with the preparation of 5-aminotetrazole, which can be synthesized through the reaction of cyanamide with hydrazine hydrochloride, followed by diazotization and cyclization . The next step involves the formation of the iminomethyl group through a condensation reaction with an appropriate aldehyde or ketone. Finally, the ethoxyphenol moiety is introduced through an etherification reaction using ethyl iodide and a base .
Chemical Reactions Analysis
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The iminomethyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the tetrazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol is unique due to its combination of a tetrazole ring and a phenolic group. Similar compounds include:
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-furanyl compounds: These compounds have a furan ring instead of a phenol ring and exhibit different reactivity and applications.
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-chlorobenzoate:
Properties
Molecular Formula |
C10H12N6O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol |
InChI |
InChI=1S/C10H12N6O2/c1-2-18-9-4-3-7(5-8(9)17)6-12-16-10(11)13-14-15-16/h3-6,17H,2H2,1H3,(H2,11,13,15)/b12-6+ |
InChI Key |
FBUPUTUNMNFNGW-WUXMJOGZSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)O |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)O |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)O |
solubility |
12.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1237814.png)


![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)









